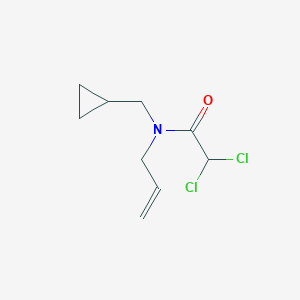
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two chlorine atoms, a cyclopropylmethyl group, and a prop-2-en-1-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with cyclopropylmethylamine and prop-2-en-1-ylamine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: A simpler compound with similar structural features.
N-(Cyclopropylmethyl)acetamide: Lacks the dichloro substitution.
N-(Prop-2-en-1-yl)acetamide: Similar but without the cyclopropylmethyl group.
Uniqueness
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
61219-92-9 |
|---|---|
Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2,2-dichloro-N-(cyclopropylmethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C9H13Cl2NO/c1-2-5-12(6-7-3-4-7)9(13)8(10)11/h2,7-8H,1,3-6H2 |
InChI Key |
IXYVBHOAPBBXAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1CC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

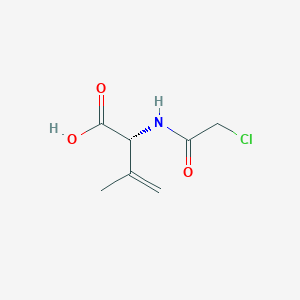
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
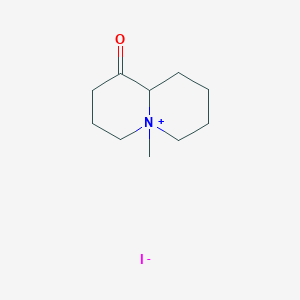

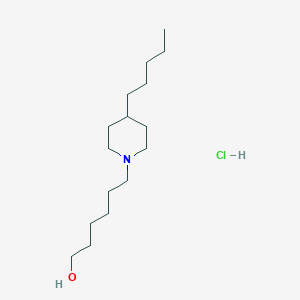

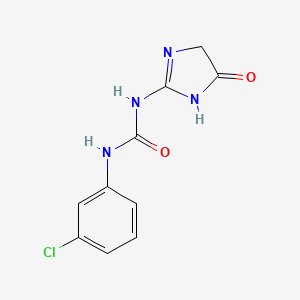
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
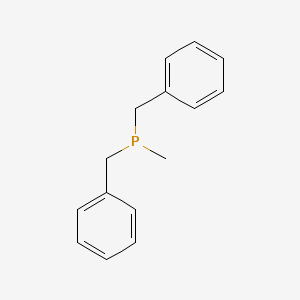
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
